Cas no 72995-94-9 (14-Bromo-1-tetradecanol)
14-Bromo-1-tetradecanol Chemical and Physical Properties
Names and Identifiers
-
- 14-Bromotetradecan-1-ol
- 14-BROMO-1-TETRADECANOL
- 14-BROMO-TETRADECAN-1-OL
- C14H29BrO
- 14-Bromotetradecanol
- 14-Brom-tetradecan-1-ol
- 1-Tetradecanol,14-bromo
- FT-0641438
- AMY6317
- 1-Tetradecanol, 14-bromo-
- SCHEMBL581581
- 72995-94-9
- A9454
- 14-hydroxytetradecyl bromide
- CS-0082396
- DTXSID30373759
- MFCD01076225
- XCA99594
- VKXZRJZWAYBBAE-UHFFFAOYSA-N
- DS-4800
- AKOS015964710
- SY063521
- 14-Bromo-1-tetradecanol
-
- MDL: MFCD01076225
- Inchi: 1S/C14H29BrO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h16H,1-14H2
- InChI Key: VKXZRJZWAYBBAE-UHFFFAOYSA-N
- SMILES: BrCCCCCCCCCCCCCCO
Computed Properties
- Exact Mass: 292.14000
- Monoisotopic Mass: 292.14
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 13
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Color/Form: WHITE POWDER
- Density: 1.084
- Boiling Point: 353.6 °C at 760 mmHg
- Flash Point: 353.6 °C at 760 mmHg
- Refractive Index: 1.475
- PSA: 20.23000
- LogP: 5.05480
14-Bromo-1-tetradecanol Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Storage Condition:Room temperature
- Safety Term:S26-S36/37/39
- Risk Phrases:R36/37/38
14-Bromo-1-tetradecanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BT867-250mg |
14-Bromo-1-tetradecanol |
72995-94-9 | 95+% | 250mg |
¥262.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BT867-100mg |
14-Bromo-1-tetradecanol |
72995-94-9 | 95+% | 100mg |
¥150.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BT867-1g |
14-Bromo-1-tetradecanol |
72995-94-9 | 95+% | 1g |
¥630.0 | 2022-06-09 | |
| TRC | B688635-100mg |
14-Bromo-1-tetradecanol |
72995-94-9 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B688635-500mg |
14-Bromo-1-tetradecanol |
72995-94-9 | 500mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B688635-1g |
14-Bromo-1-tetradecanol |
72995-94-9 | 1g |
$ 145.00 | 2022-06-06 | ||
| TRC | B688635-2.5g |
14-Bromo-1-tetradecanol |
72995-94-9 | 2.5g |
$ 345.00 | 2023-04-18 | ||
| TRC | B688635-5g |
14-Bromo-1-tetradecanol |
72995-94-9 | 5g |
$ 620.00 | 2023-04-18 | ||
| TRC | B688635-10g |
14-Bromo-1-tetradecanol |
72995-94-9 | 10g |
$ 1166.00 | 2023-04-18 | ||
| Fluorochem | 011577-1g |
14-Bromo-1-tetradecanol |
72995-94-9 | 95% | 1g |
£88.00 | 2022-03-01 |
14-Bromo-1-tetradecanol Suppliers
14-Bromo-1-tetradecanol Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 14-Bromo-1-tetradecanol
Chemical Profile of 14-Bromo-1-tetradecanol (CAS No. 72995-94-9)
14-Bromo-1-tetradecanol, identified by its Chemical Abstracts Service (CAS) number 72995-94-9, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and material science due to its unique structural and functional properties. This compound, featuring a long aliphatic chain substituted with a bromine atom at the 14th carbon position, presents a versatile scaffold for further chemical modifications and applications.
The molecular structure of 14-Bromo-1-tetradecanol consists of a 14-carbon primary alcohol group at one end and a bromine substituent at the opposite end. This configuration makes it an intriguing candidate for synthesizing complex molecules, particularly in the development of novel drugs and advanced materials. The presence of both hydroxyl (-OH) and bromine (-Br) functional groups allows for diverse chemical reactions, including nucleophilic substitution, esterification, and coupling reactions, which are pivotal in medicinal chemistry.
In recent years, the demand for tailored lipophilic compounds has surged in drug discovery, where 14-Bromo-1-tetradecanol has found utility as an intermediate. Its extended hydrophobic chain enhances membrane permeability, making it a potential candidate for designing membrane-interacting drugs. Additionally, the bromine atom serves as a reactive handle for further derivatization, enabling the creation of more complex pharmacophores.
One of the most compelling applications of 14-Bromo-1-tetradecanol lies in its role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged this compound to develop novel antimicrobial agents and anti-inflammatory compounds. The long alkyl chain mimics natural lipids found in cell membranes, facilitating interactions with biological targets. For instance, derivatives of 14-Bromo-1-tetradecanol have been investigated for their potential to disrupt bacterial cell membranes, offering a promising avenue for combating antibiotic-resistant strains.
Moreover, the compound has shown promise in material science applications. Its unique physicochemical properties make it suitable for developing new types of polymers and surfactants. These materials could find applications in nanotechnology, where precise control over molecular architecture is essential for designing efficient drug delivery systems.
The synthesis of 14-Bromo-1-tetradecanol typically involves the bromination of 1-tetradecanol using brominating agents under controlled conditions. Advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research purposes. Recent studies have also explored greener synthetic routes, employing catalytic systems that minimize waste and energy consumption.
In academic research, 14-Bromo-1-tetradecanol has been used as a model compound to study reaction mechanisms and develop new catalytic systems. Its reactivity profile provides insights into how different functional groups influence chemical transformations, which is crucial for optimizing synthetic pathways in drug development.
The pharmacological potential of derivatives derived from 14-Bromo-1-tetradecanol continues to be explored. Preclinical studies have indicated that certain analogs exhibit desirable biological activities without significant toxicity. These findings underscore the importance of this compound as a building block in medicinal chemistry.
The commercial availability of 14-Bromo-1-tetradecanol has been enhanced by specialized chemical suppliers who ensure high purity and consistency. This accessibility has accelerated research efforts across various disciplines, fostering innovation in both academia and industry.
Looking ahead, the future applications of 14-Bromo-1-tetradecanol are likely to expand as new synthetic techniques and analytical methods emerge. Its versatility as an intermediate makes it a valuable asset in the quest to develop next-generation pharmaceuticals and advanced materials.
72995-94-9 (14-Bromo-1-tetradecanol) Related Products
- 1611-56-9(11-Bromo-1-undecanol)
- 34626-51-2(5-Bromo-1-pentanol)
- 53463-68-6(10-Bromo-1-decanol)
- 4286-55-9(6-Bromo-1-hexanol)
- 59101-28-9(16-Bromohexadecan-1-ol)
- 10160-24-4(7-Bromoheptanol)
- 55362-80-6(9-Bromononanol)
- 33036-62-3(4-Bromo-1-butanol (contains varying amounts of THF))
- 50816-19-8(8-Bromooctan-1-ol)
- 3344-77-2(12-Bromo-1-dodecanol)